1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid - 1858256-55-9

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Catalog Number: EVT-1697981
CAS Number: 1858256-55-9
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one []

Compound Description: This compound serves as a precursor in the synthesis of a series of 6-(1H-benzimidazol-2-yl)-3-benzyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones. These derivatives demonstrate antimicrobial activity against Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. []

Relevance: This compound shares the core thieno[2,3-d]pyrimidine scaffold with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The key difference lies in the substitution at the 6-position, where the target compound features a phenyl group, while this related compound has a 1H-benzimidazol-2-yl group. Both compounds exemplify a class of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting their structural similarities. []

2. 3-{(3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile monocitrate []

Compound Description: This compound exhibits a novel crystalline form, characterized by specific peaks in its powder roentgenogram. The compound is utilized in the preparation of medicinal agents targeting protein-tyrosine kinases, particularly JAK3, for the treatment and prevention of related diseases. []

Relevance: While this compound differs from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in its core structure, it shares a common element: a piperidine ring linked to a pyrimidine derivative. The target compound features a piperidine-4-carboxylic acid moiety attached to a thieno[2,3-d]pyrimidine, while this related compound has a piperidine ring connected to a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group through a methylamino linker. This shared structural motif, involving a piperidine ring linked to a pyrimidine derivative, connects the two compounds. []

3. Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate []

Compound Description: This compound, along with its 3-p-methylbenzyl derivative, show antifungal activity against Candida albicans. []

Relevance: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core structure with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The difference lies in the 6-position substituent, where the target compound has a phenyl group, while this related compound possesses a 1,2,4-oxadiazole-3-carboxylate group. This highlights the structural similarity of incorporating different heterocyclic groups at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. []

4. 5-Methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione []

Compound Description: This compound, along with its 4-S-alkyl derivatives, exhibits antifungal activity against Candida albicans. []

Relevance: This compound, despite being a thione derivative, shares the thieno[2,3-d]pyrimidine core structure with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. Both compounds demonstrate the versatility of the thieno[2,3-d]pyrimidine scaffold for accommodating various substituents, with the target compound bearing a phenyl group at the 6-position and a piperidine-4-carboxylic acid at the 4-position, while this related compound features a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 6-position. []

5. 2-[5-Methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide []

Compound Description: This compound exhibits antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

Relevance: This compound, similar to the previous two related compounds, shares the thieno[2,3-d]pyrimidine core with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The structural variation lies in the presence of a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 6-position and an N-phenylacetamide group at the 3-position in this related compound, contrasting with the phenyl group at the 6-position and a piperidine-4-carboxylic acid at the 4-position in the target compound. This highlights the versatility of the thieno[2,3-d]pyrimidine scaffold in accepting various substitutions and generating compounds with diverse biological activities. []

6. N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2) []

Compound Description: This compound exhibits potent inhibition against human dihydrofolate reductase (DHFR), similar to N-[4-[2-(amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514). It also demonstrates greater potency against E. coli thymidylate synthase (TS) compared to LY231514. []

Relevance: Although this compound differs from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in its core structure, it exemplifies the broader class of pyrimidine-based antifolates. Both compounds showcase the use of modified pyrimidine derivatives in the design of potential therapeutic agents targeting key enzymes in folate metabolism. []

7. N-[4-[2-(amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514) [, ]

Compound Description: LY231514 is a known inhibitor of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and serves as a reference compound for evaluating the activity of new pyrrolo[2,3-d]pyrimidine-based antifolates. [, ]

Relevance: Although this compound differs from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in its core structure, it exemplifies the broader class of pyrimidine-based antifolates. Both compounds showcase the use of modified pyrimidine derivatives in the design of potential therapeutic agents targeting key enzymes in folate metabolism. [, ]

8. N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (4) []

Compound Description: This compound is a 6-methyl derivative of N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2). It demonstrates higher potency against E. coli TS compared to LY231514 but lacks activity against human DHFR. []

Relevance: This compound, like its related analogue (2), belongs to the class of pyrrolo[2,3-d]pyrimidine-based antifolates. Despite structural differences from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, this compound highlights the impact of modifications on a pyrimidine ring on biological activity, reinforcing the potential of this class of compounds for therapeutic development. []

9. N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (3) []

Compound Description: This compound exhibits increased inhibitory potency against recombinant human DHFR compared to its C9-methyl analogue and shows greater growth inhibitory potency against various human tumor cell lines. []

Relevance: While differing in its core structure from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, this compound highlights the structural diversity within the class of pyrimidine-based antifolates. Both compounds emphasize the importance of exploring structural modifications within this class for optimizing biological activity and potential therapeutic applications. []

10. N-[4-[1-methyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (5) []

Compound Description: This compound exhibits increased recombinant human DHFR inhibitory potency and growth inhibitory potency against tumor cells compared to its 9-desmethyl analogue. []

Relevance: Similar to compound (9), this compound showcases the structural diversity within pyrimidine-based antifolates, highlighting the impact of structural modifications on biological activity. Although it differs from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in its core structure, both compounds underscore the continued exploration of this class of compounds for therapeutic development. []

11. 2,4-Diamino-5-(chloromethyl)furo[2,3-d]pyrimidine [, , ]

Compound Description: This compound is a key intermediate in the synthesis of several classical antifolate analogues, including compounds (3) and (5), targeting dihydrofolate reductase (DHFR). [, , ]

Relevance: While not possessing the complete thieno[2,3-d]pyrimidine structure of 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, this compound represents a fragment of the target compound's core structure. It highlights the significance of the 2,4-diaminofuro[2,3-d]pyrimidine moiety in the design of DHFR inhibitors and the broader context of pyrimidine-based antifolate development. [, , ]

12. 2-Amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one []

Compound Description: This compound serves as a crucial intermediate in the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, designed as dual inhibitors of TS and DHFR. []

Relevance: This compound shares the thieno[2,3-d]pyrimidine-4(3H)-one core structure with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The key differences include an ethyl group at the 6-position and an iodine atom at the 5-position in this related compound, while the target compound features a methyl group and a phenyl group at those positions, respectively. This close structural similarity emphasizes the importance of the thieno[2,3-d]pyrimidine-4(3H)-one scaffold in the development of potential dual inhibitors of TS and DHFR. []

13. N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) []

Compound Description: This compound is a potent dual inhibitor of human TS and human DHFR and exhibits nanomolar GI50 values against tumor cells. Its 6-ethyl substitution enhances potency and broadens the spectrum of tumor inhibition compared to its 6-methyl analogue. []

Relevance: This compound shares a significant structural resemblance with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, featuring a thieno[2,3-d]pyrimidin-4(3H)-one core structure. Key variations include a 4-aminobenzoyl-L-glutamic acid moiety linked through a thioether at the 5-position and an ethyl group at the 6-position in this related compound, compared to a phenyl group at the 6-position and a piperidine-4-carboxylic acid at the 4-position in the target compound. This highlights the importance of exploring different substituents on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold to fine-tune biological activity and potential therapeutic applications. []

14. N-[4-[2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (1) [, ]

Compound Description: This compound is a classical antifolate analogue with a furo[2,3-d]pyrimidine ring system, designed as a potential dual inhibitor of TS and DHFR. [, ]

Relevance: Although differing in the core heterocycle, this compound shares a common structural feature with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid: a p-aminobenzoyl-L-glutamic acid moiety linked to the heterocycle through an ethylene bridge. This structural similarity emphasizes the exploration of different heterocyclic ring systems, such as furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine, in the design of potential dual inhibitors of TS and DHFR. [, ]

15. N-[4-[[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]methyl]benzoyl]-L-glutamic acid (4) []

Compound Description: This classical antifolate analogue features a -CH2NHCH2- bridge connecting the heterocyclic ring and p-aminobenzoyl-L-glutamate portions, demonstrating moderate to good DHFR inhibitory activity. []

Relevance: Although differing in the core heterocycle, this compound, like compound (14), shares a common structural feature with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid: a p-aminobenzoyl-L-glutamic acid moiety linked to the heterocycle, albeit through a different bridge structure. This highlights the importance of exploring various linkers and heterocyclic systems in the development of potential dual inhibitors of TS and DHFR. []

Properties

CAS Number

1858256-55-9

Product Name

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

IUPAC Name

1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H19N3O2S/c1-12-15-17(22-9-7-14(8-10-22)19(23)24)20-11-21-18(15)25-16(12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,23,24)

InChI Key

ADWNEGMHAMDVLO-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.